molecular formula C21H30N4O6S B1679289 Pentamidin-Isethionat CAS No. 140-64-7

Pentamidin-Isethionat

Katalognummer: B1679289
CAS-Nummer: 140-64-7
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: NYRHYBFMOOPIRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentamidine isethionate is an aromatic diamidine compound known for its antiprotozoal and antifungal properties. It is primarily used in the treatment of infections caused by Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species. This compound is particularly significant in the medical field for its role in treating Pneumocystis pneumonia in immunocompromised patients, such as those with HIV/AIDS .

Wissenschaftliche Forschungsanwendungen

Pneumocystis Pneumonia

Pentamidine isethionate is most commonly utilized in treating Pneumocystis jirovecii pneumonia (PCP), particularly in patients with HIV/AIDS who cannot tolerate first-line therapies such as trimethoprim-sulfamethoxazole (TMP-SMX). It serves as a second-line treatment option:

  • Dosage : The recommended dosage for adults is 4 mg/kg/day administered intravenously or intramuscularly for 14 to 21 days .
  • Efficacy : Studies indicate that pentamidine effectively reduces the mortality rate associated with PCP when used in patients with severe reactions to TMP-SMX .

Leishmaniasis

Pentamidine isethionate has been shown to be effective against both cutaneous and visceral leishmaniasis:

  • Cutaneous Leishmaniasis : The pooled cure rate from various studies is approximately 78.8% for controlled trials . Recommended dosing is typically 2 to 3 mg/kg daily for four to seven days.
  • Visceral Leishmaniasis : For visceral forms, the pooled cure rate reaches about 84.8% in controlled trials. Treatment regimens often involve 4 mg/kg administered intramuscularly or intravenously daily for up to 15 days .

Human African Trypanosomiasis

Pentamidine isethionate is the drug of choice for the early hemolymphatic stage of Trypanosoma brucei gambiense infection:

  • Dosage : Administered at a dose of 4 mg/kg/day for seven to ten days .
  • Efficacy : It has shown effectiveness in cases where patients have contraindications to other treatments.

Safety Profile and Adverse Effects

While pentamidine isethionate is effective, it is associated with several adverse effects, necessitating careful monitoring during treatment. Common side effects include:

  • Hematological Issues : Leukopenia and thrombocytopenia have been reported .
  • Metabolic Complications : There are documented cases of irreversible diabetes and cardiac arrhythmias following treatment .
  • Other Reactions : Muscle pain and aseptic abscesses may occur, particularly after intramuscular injections .

Case Study 1: Treatment of PCP in HIV Patients

A study involving HIV-positive patients with a history of PCP demonstrated that pentamidine significantly reduced symptoms and improved lung function when TMP-SMX was contraindicated due to allergies .

Case Study 2: Efficacy in Leishmaniasis

In a systematic review analyzing over 3000 cases of leishmaniasis treated with pentamidine, the drug exhibited a high cure rate comparable to first-line therapies, particularly in recurrent cases .

Data Tables

ApplicationCure Rate (%)Dosage Recommendations
Pneumocystis Pneumonia~90%4 mg/kg/day IV/IM for 14-21 days
Cutaneous Leishmaniasis78.8%2-3 mg/kg IM/IV daily for 4-7 days
Visceral Leishmaniasis84.8%4 mg/kg IM/IV daily for up to 15 days
Human African Trypanosomiasis~90%4 mg/kg/day IM/IV for 7-10 days

Wirkmechanismus

Target of Action

Pentamidine isethionate is an antiprotozoal and antifungal agent . It is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Mode of Action

It is thought that the drug interferes with nuclear metabolism, producing inhibition of the synthesis of dna, rna, phospholipids, and proteins . This interference disrupts the normal functioning of the microorganism, leading to its death .

Biochemical Pathways

Pentamidine isethionate is believed to interfere with the synthesis of DNA, RNA, phospholipids, and proteins, which are crucial components of microbial nuclear metabolism . By inhibiting these biochemical pathways, pentamidine disrupts the normal functioning of the microorganism, leading to its death .

Pharmacokinetics

Pentamidine isethionate is well absorbed when administered intramuscularly (IM) or intravenously (IV) . The drug binds to tissues and plasma proteins, with high concentrations found in the liver, kidney, adrenals, spleen, lungs, and pancreas . The elimination half-life of pentamidine isethionate ranges from 6.4 to 9.4 hours . The drug is excreted in urine, and patients continue to excrete decreasing amounts of pentamidine in urine up to 6 to 8 weeks after cessation of the treatment .

Result of Action

The primary result of pentamidine isethionate’s action is the death of the microorganism causing the infection. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, pentamidine disrupts the normal functioning of the microorganism, leading to its death . This results in the treatment of infections such as Pneumocystis pneumonia in patients infected with HIV .

Action Environment

The action of pentamidine isethionate can be influenced by various environmental factors. For instance, the drug’s absorption and distribution can be affected by the patient’s renal function . Higher plasma concentrations of pentamidine are encountered in patients with an elevated blood urea nitrogen . Furthermore, the drug’s action can be influenced by the patient’s immune status, as pentamidine is primarily used to treat Pneumocystis pneumonia in patients infected with HIV .

Biochemische Analyse

Biochemical Properties

Pentamidine isethionate interacts with various biomolecules, affecting their function and the biochemical reactions they are involved in . The drug is thought to interfere with protozoal nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This interference disrupts the normal functioning of the protozoa, leading to their death .

Cellular Effects

Pentamidine isethionate has significant effects on various types of cells and cellular processes . It has been found to affect the processes of blood coagulation and/or fibrinolysis, leading to rare but potentially life-threatening blood clot formation . It also inhibits plasmin-mediated clot lysis .

Molecular Mechanism

It is believed that the drug interferes with nuclear metabolism, leading to the inhibition of the synthesis of DNA, RNA, phospholipids, and proteins . This disruption of normal cellular processes is thought to be the primary mechanism by which Pentamidine isethionate exerts its antiprotozoal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentamidine isethionate have been observed to change over time . For instance, in a study involving rats with experimentally induced Pneumocystis carinii pneumonia, treatment with Pentamidine isethionate for 2 weeks led to prolonged survival .

Dosage Effects in Animal Models

The effects of Pentamidine isethionate have been observed to vary with different dosages in animal models . In a study involving mice with experimentally induced acute colitis, two different dosages of Pentamidine isethionate (0.8 mg/kg and 4 mg/kg) were administered . The study found that Pentamidine isethionate treatment significantly ameliorated the severity of acute colitis in mice .

Metabolic Pathways

Pentamidine isethionate is involved in various metabolic pathways . It is thought to inhibit one or more of the following: oxidative phosphorylation, nucleic acid and protein synthesis, glucose metabolism, or dihydrofolate reductase activity .

Transport and Distribution

Pentamidine isethionate is usually administered parenterally due to poor absorption through the gastrointestinal tract . After administration, it is distributed within cells and tissues . Studies in animals reveal that Pentamidine isethionate is found in the kidney in double the quantities seen in the liver and 5 to 10 times those seen in the lung .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to the nucleus where it interferes with nuclear metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pentamidin-Isethionat wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 4,4’-Diaminodiphenylmethan mit 1,5-Dibrompentan zur Bildung von 4,4’-[1,5-Pentanediylbis(oxy)]dibenzamidin beinhaltet. Dieses Zwischenprodukt wird dann mit Isethionsäure umgesetzt, um this compound zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren wie Kaliumcarbonat .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound über einen ähnlichen Syntheseweg, jedoch in größerem Maßstab, hergestellt. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation und Lyophilisation gereinigt, um ein steriles, nichtpyrogenes, lyophilisiertes Produkt zu erhalten, das für den medizinischen Gebrauch geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

Pentamidine isethionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of pentamidine isethionate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Pentamidin-Isethionat

This compound ist einzigartig aufgrund seiner breiten antiprotozoalen Aktivität und seiner Fähigkeit, über verschiedene Wege verabreicht zu werden, darunter intravenös, intramuskulär und inhalativ. Seine Wirksamkeit gegen mehrere Protozoeninfektionen und seine relativ geringe Toxizität im Vergleich zu anderen Antiprotozoenmitteln machen es zu einer wertvollen therapeutischen Option .

Biologische Aktivität

Pentamidine isethionate, a derivative of pentamidine, is primarily known for its antimicrobial properties and its role in treating various parasitic infections, particularly leishmaniasis and Pneumocystis carinii pneumonia (PCP). This article explores its biological activity, efficacy, safety profile, and therapeutic applications based on diverse research findings.

Chemical Structure : Pentamidine isethionate (CAS 140-64-7) is chemically described as 4,4'-(pentamethylenedioxy)dibenzamidine bis-2-hydroxyethanesulfonate salt. It exhibits a high purity level of ≥99% and functions as an NMDA receptor antagonist and antimicrobial agent .

Mechanism of Action : The compound acts by inhibiting constitutive nitric oxide synthase in the brain and modulating glutamate receptors, which are crucial for neurotransmission and neuroprotection. Additionally, it has demonstrated activity against various protozoa by disrupting their cellular processes .

Efficacy in Treating Leishmaniasis

Recent systematic reviews have highlighted the efficacy of pentamidine isethionate in treating leishmaniasis. A comprehensive analysis of 88 studies involving 3,108 cases revealed:

  • Cure Rates :
    • Tegumentary Leishmaniasis :
      • Pooled cure rate: 78.8% (CI 95%, 76.9-80.6%) from randomized trials.
      • Observational studies showed a higher cure rate of 92.7% (CI 95%, 88.3-97.1%).
    • Visceral Leishmaniasis :
      • Pooled cure rate: 84.8% (CI 95%, 82.6-87.1%) from randomized trials.
      • Observational studies reported a cure rate of 90.7% (CI 95%, 84.1-97.3%) .
Type of LeishmaniasisCure Rate (Randomized Trials)Cure Rate (Observational Studies)
Tegumentary78.8%92.7%
Visceral84.8%90.7%

These results indicate that pentamidine isethionate can be considered a viable treatment option for leishmaniasis, especially in cases where first-line treatments fail.

Safety Profile and Adverse Effects

While pentamidine isethionate has shown significant therapeutic benefits, its safety profile must be carefully considered:

  • Adverse Effects :
    • Hypoglycemia was reported in up to 27% of treatment courses.
    • Nephrotoxicity occurred in 25% of patients treated with the drug.
    • Serious side effects included arrhythmias and irreversible diabetes in some cases .

In a study involving patients with PCP, both pentamidine isethionate and trimethoprim-sulfamethoxazole were compared. The results indicated that while both had similar efficacy, pentamidine was associated with more adverse effects compared to the latter .

In Vitro Activity Against Protozoa

Pentamidine isethionate has also been evaluated for its activity against Acanthamoeba species:

  • In Vitro Findings :
    • The compound exhibited inhibitory effects on trophozoites and cysts with IC50 values of 97.4 μM after 24 hours and 60.99 μM after 48 hours for trophozoites.
    • For cysts, the IC50 values were 470 μM after 24 hours and 175.5 μM after 48 hours .

These findings suggest that pentamidine isethionate may serve as an alternative treatment for infections caused by Acanthamoeba, particularly in patients who cannot tolerate standard therapies.

Case Studies and Clinical Applications

Several case studies have demonstrated the practical applications of pentamidine isethionate:

  • Leishmaniasis Treatment : In a clinical setting, pentamidine isethionate was administered to patients with refractory leishmaniasis, resulting in successful outcomes where other treatments had failed.
  • PCP Management in AIDS Patients : In patients suffering from PCP, pentamidine was used as a second-line therapy when first-line treatments were ineffective or not tolerated .

Eigenschaften

CAS-Nummer

140-64-7

Molekularformel

C21H30N4O6S

Molekulargewicht

466.6 g/mol

IUPAC-Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6)

InChI-Schlüssel

NYRHYBFMOOPIRI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O

Isomerische SMILES

C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O

Kanonische SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O

Aussehen

Solid powder

melting_point

370 to 378 °F (NTP, 1992)

Key on ui other cas no.

140-64-7

Physikalische Beschreibung

Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992)

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period.

Löslichkeit

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Water > 30 (mg/mL)
Acetate buffer, pH 4 ~2.5 (mg/mL)
Carbonate buffer, pH 9 < 1 (mg/mL)
0.1 N HCl ~2.5 (mg/mL)
0.1 NaOH < 1 (mg/mL)
Ethanol (95 %) ~1.25 (mg/mL)
Methanol ~1.25 (mg/mL)
Butanol < 1 (mg/mL)
Dimethyl acetamide ~15 (mg/mL)
Dimethyl sulfoxide ~15 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pentamidine Isethionate;  Pentamidine isethionate salt;  Pentamidine diisethionate;  4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate);  Pentamidine (isethionate); Pentamidine Mesylate;  Rhône-Poulenc Rorer Brand of Pentamidine Isethionate;  Sicor Brand of Pentamidine Isethionate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentamidine isethionate
Reactant of Route 2
Reactant of Route 2
Pentamidine isethionate
Reactant of Route 3
Reactant of Route 3
Pentamidine isethionate
Reactant of Route 4
Pentamidine isethionate
Reactant of Route 5
Pentamidine isethionate
Reactant of Route 6
Reactant of Route 6
Pentamidine isethionate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.